Tenofovir Disoproxil Dimer
Descripción general
Descripción
Tenofovir Disoproxil is a medication used to treat chronic hepatitis B and to prevent and treat HIV/AIDS . It is a pro-drug form of tenofovir phosphonate, which is liberated intracellularly and converted to tenofovir disphophate . It is marketed by Gilead Sciences (as the fumarate, abbreviated TDF) .
Synthesis Analysis
The key intermediates for the practical synthesis of Tenofovir Alafenamide Fumarate, which is a mainstay antiretroviral for the treatment of chronic hepatitis B and HIV-1 infections, are ®-Tenofovir phenyl ester (®-1) and ®-tenofovir diphenyl ester (®-2) . A chiral synthetic strategy for (S)-2 was efficiently executed capitalizing on a classical Mitsunobu reaction .
Molecular Structure Analysis
The molecular formula of Tenofovir Disoproxil is C19H30N5O10P . The crystal structure of Tenofovir Disoproxil Free Base was determined using single crystal X-ray diffraction . The improved hygroscopic property of the Tenofovir Disoproxil Free Base crystal was due to the decrease of crystal polarity owing to the intermolecular H-bonds present in Tenofovir Disoproxil Free Base rings .
Chemical Reactions Analysis
Tenofovir Disoproxil Fumarate has been found to degrade under forced yet mild thermal stress .
Physical and Chemical Properties Analysis
Tenofovir Disoproxil Fumarate is a water-soluble prodrug of nucleotide reverse transcriptase inhibitor . The chemical name of Tenofovir Disoproxil Fumarate is 9-[®-2-[[Bis [[(isopropoxy-carbonyl) oxy] meth-oxy] phosphinyl] methoxy] propyl] adenine fumarate (1:1) .
Aplicaciones Científicas De Investigación
Análisis del estado sólido mejorado de la estabilidad
El análisis de la estructura cristalina de la base libre de Tenofovir Disoproxil (TD) ha revelado un estado sólido mejorado de la estabilidad. Esta forma es más estable que el Tenofovir Disoproxil Fumarato (TDF) comúnmente utilizado, lo que la convierte en un candidato prometedor para el desarrollo adicional de fármacos .
Reprogramación para la infección por SARS-CoV-2
Tenofovir se ha reprogramado para tratar la infección por SARS-CoV-2. Los estudios sugieren que el mecanismo de acción de Tenofovir Disoproxil podría ser efectivo contra COVID-19, lo que proporciona una posible opción terapéutica .
Perfil de impurezas en productos farmacéuticos
Tenofovir y sus impurezas se pueden cuantificar en productos farmacéuticos multicomponente utilizando técnicas cromatográficas avanzadas. Esto es crucial para garantizar la seguridad y la eficacia de los regímenes de tratamiento contra el VIH que incluyen Tenofovir Disoproxil .
Higoscopia y pruebas de estabilidad
Se ha realizado investigación para comparar la higroscopicidad y la estabilidad de la base libre de TD con el cristal de TDF. La menor higroscopicidad indica que la base libre de TD no genera impurezas diméricas por hidrólisis, lo cual es beneficioso para mantener la pureza del fármaco .
Eficacia inmunológica
Los estudios han investigado la eficacia inmunológica de los tratamientos que contienen Tenofovir Disoproxil Fumarato (TDF). El foco está en el efecto de TDF sobre la pérdida de HBeAg, que es un marcador de la infección por el virus de la hepatitis B y la respuesta al tratamiento .
Mediación de lesiones neuronales
La investigación ha explorado cómo Tenofovir Disoproxil Fumarato media la lesión neuronal. Comprender los mecanismos por los cuales TDF afecta a las células neuronales puede informar un diseño y un uso más seguros de los fármacos .
Mecanismo De Acción
Target of Action
Tenofovir Disoproxil Dimer primarily targets the HIV-1 reverse transcriptase and the Hepatitis B polymerase . These enzymes are crucial for the replication of retroviruses such as human immunodeficiency virus (HIV) and Hepatitis B virus .
Mode of Action
This compound, being a nucleotide analog reverse transcriptase inhibitor, interferes with the HIV viral RNA dependent DNA polymerase, resulting in the inhibition of viral replication . It inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by DNA chain termination .
Biochemical Pathways
Upon oral administration, this compound is hydrolyzed by gut and plasma esterases to tenofovir . Tenofovir is then activated to tenofovir–diphosphate intracellularly . This conversion of this compound into its active form, tenofovir–diphosphate, is similar for HIV and Hepatitis B management .
Pharmacokinetics
The pharmacokinetics of this compound are dose-proportional and similar in healthy volunteers and HIV-infected individuals . The oral bioavailability of this compound is enhanced by administration with a high-fat meal, but is similar at steady state when administered with or without a typical meal . This compound is eliminated by renal elimination, including tubular secretion .
Result of Action
The result of this compound’s action is the inhibition of viral replication . By inhibiting the activity of HIV-1 reverse transcriptase and Hepatitis B polymerase, this compound prevents these viruses from replicating, thereby controlling the viral load in infected individuals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the oral bioavailability of this compound is enhanced when administered with a high-fat meal . Furthermore, the efficacy of this compound can be affected by the presence of other medications, necessitating careful consideration of drug interactions .
Safety and Hazards
Tenofovir Disoproxil Fumarate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . It is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .
Direcciones Futuras
Tenofovir Disoproxil Fumarate has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals such as stavudine . In hepatitis B infected patients, after one year of Tenofovir treatment, the viral DNA levels were undetectable . This suggests potential future directions for the use of Tenofovir Disoproxil Fumarate in the treatment of chronic liver diseases .
Propiedades
IUPAC Name |
[[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45)/t28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLKBWQXBSICEQ-FQLXRVMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60N10O20P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730418 | |
Record name | Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1050.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093279-76-5 | |
Record name | Tenofovir disoproxil fumarate impurity J | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093279765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENOFOVIR DISOPROXIL DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36VL0A00C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.